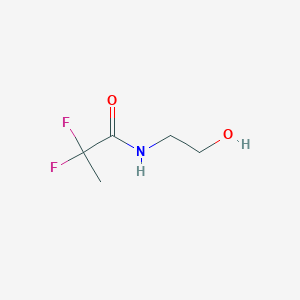

2,2-difluoro-N-(2-hydroxyethyl)propanamide

Übersicht

Beschreibung

2,2-Difluoro-N-(2-hydroxyethyl)propanamide is an organic compound with the molecular formula C5H9F2NO2 It is characterized by the presence of two fluorine atoms, a hydroxyethyl group, and a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-(2-hydroxyethyl)propanamide typically involves the reaction of 2,2-difluoropropanoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The isolated solids are then dried in vacuo without heat to yield the final compound as a low melting solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-N-(2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield 2,2-difluoro-N-(2-oxoethyl)propanamide, while reduction of the amide group may produce 2,2-difluoro-N-(2-hydroxyethyl)propylamine.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-N-(2-hydroxyethyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2-difluoro-N-(2-hydroxyethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. The hydroxyethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2-Difluoro-N-(2-hydroxyethyl)acetamide

- 2,2-Difluoro-N-(2-hydroxyethyl)butanamide

- 2,2-Difluoro-N-(2-hydroxyethyl)pentanamide

Uniqueness

2,2-Difluoro-N-(2-hydroxyethyl)propanamide is unique due to its specific combination of functional groups and fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The presence of the hydroxyethyl group also allows for further functionalization, enhancing its versatility in chemical synthesis and research.

Biologische Aktivität

2,2-Difluoro-N-(2-hydroxyethyl)propanamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Chemical Formula : C5H10F2N2O

- CAS Number : 851728-91-1

- Molecular Weight : 150.15 g/mol

This compound exhibits notable interactions with biological macromolecules, particularly enzymes and receptors. Its structure allows for specific binding interactions that can modulate enzyme activity and influence cellular pathways.

Interaction with Enzymes

The compound has been investigated for its ability to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it may influence metabolic pathways by affecting cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification process in organisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to altered cellular metabolism.

- Receptor Binding : The compound could bind to receptors that regulate gene expression and cellular proliferation, similar to how other fluorinated compounds interact with the estrogen receptor .

- Cell Signaling Modulation : By influencing signaling pathways, this compound may affect cell growth and differentiation.

Study 1: Antiviral Activity

A study explored the antiviral properties of various fluorinated compounds, including derivatives similar to this compound. Results indicated that such compounds could inhibit viral replication in vitro, suggesting a potential application in antiviral therapies .

Study 2: Toxicological Assessment

Research assessing the toxicity profiles of fluorinated compounds found that this compound exhibited low toxicity at therapeutic concentrations but showed adverse effects at higher doses. This highlights the importance of dosage in determining biological effects .

Study 3: Metabolic Pathway Analysis

In a detailed metabolic pathway analysis, it was found that compounds like this compound undergo biotransformation via cytochrome P450 enzymes. The metabolites produced can have different biological activities compared to the parent compound .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C5H10F2N2O |

| Molecular Weight | 150.15 g/mol |

| CAS Number | 851728-91-1 |

| Potential Applications | Antiviral agents |

| Toxicity Profile | Low at therapeutic doses |

Eigenschaften

IUPAC Name |

2,2-difluoro-N-(2-hydroxyethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-5(6,7)4(10)8-2-3-9/h9H,2-3H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRLXCZSOWEORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.